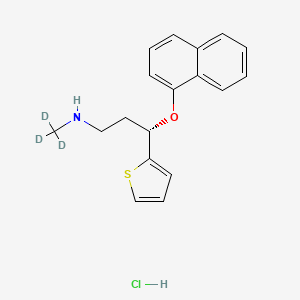
Duloxetine-D3.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duloxetine D3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . The deuterated form is designed to improve the pharmacokinetic properties of the original compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine D3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of duloxetine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of duloxetine D3 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Duloxetine D3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of duloxetine D3 (hydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterated secondary amines .
Scientific Research Applications
Duloxetine D3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool for studying the mechanisms of depression and anxiety.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various conditions, including depression, anxiety, and chronic pain.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Duloxetine D3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
Duloxetine hydrochloride: The non-deuterated form of the compound.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used for similar indications.
Uniqueness
Duloxetine D3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency .
Properties
CAS No. |
1435727-97-1 |
|---|---|
Molecular Formula |
C18H20ClNOS |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |
InChI Key |
BFFSMCNJSOPUAY-HQKLNPQUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















